3-(3-Acetoxybenzoyl)-2-chloropyridine
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Overview
Description
3-(3-Acetoxybenzoyl)-2-chloropyridine is an organic compound that belongs to the class of aromatic esters It is characterized by the presence of an acetoxy group attached to a benzoyl moiety, which is further linked to a chloropyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Acetoxybenzoyl)-2-chloropyridine typically involves the acylation of 2-chloropyridine with 3-acetoxybenzoyl chloride. The reaction is usually carried out in the presence of a base such as pyridine, which acts as a catalyst and an acid scavenger. The general reaction scheme is as follows:
Preparation of 3-Acetoxybenzoyl Chloride: This intermediate is synthesized by reacting 3-hydroxybenzoic acid with acetic anhydride to form 3-acetoxybenzoic acid, which is then converted to 3-acetoxybenzoyl chloride using thionyl chloride or oxalyl chloride.
Acylation Reaction: The 3-acetoxybenzoyl chloride is then reacted with 2-chloropyridine in the presence of pyridine to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer, which are crucial for maintaining reaction conditions and optimizing yield.
Chemical Reactions Analysis
Types of Reactions
3-(3-Acetoxybenzoyl)-2-chloropyridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom in the pyridine ring can be substituted by nucleophiles such as amines or thiols.
Hydrolysis: The acetoxy group can be hydrolyzed to form the corresponding hydroxy compound.
Oxidation and Reduction: The benzoyl moiety can undergo oxidation to form carboxylic acids or reduction to form alcohols.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or primary amines in the presence of a base like sodium hydroxide.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
Nucleophilic Substitution: Substituted pyridines.
Hydrolysis: 3-(3-Hydroxybenzoyl)-2-chloropyridine.
Oxidation: 3-(3-Carboxybenzoyl)-2-chloropyridine.
Reduction: 3-(3-Hydroxybenzyl)-2-chloropyridine.
Scientific Research Applications
3-(3-Acetoxybenzoyl)-2-chloropyridine has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those with anti-inflammatory and anticancer properties.
Material Science: It serves as a building block for the synthesis of polymers and advanced materials with specific properties.
Biological Studies: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industrial Applications: It is employed in the production of dyes, pigments, and agrochemicals.
Mechanism of Action
The mechanism of action of 3-(3-Acetoxybenzoyl)-2-chloropyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The acetoxy group can undergo hydrolysis to release the active benzoyl moiety, which can then interact with the target site. The chloropyridine ring enhances the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
3-(3-Hydroxybenzoyl)-2-chloropyridine: Similar structure but with a hydroxy group instead of an acetoxy group.
3-(3-Methoxybenzoyl)-2-chloropyridine: Contains a methoxy group instead of an acetoxy group.
3-(3-Acetoxybenzoyl)-2-bromopyridine: Similar structure but with a bromine atom instead of chlorine.
Uniqueness
3-(3-Acetoxybenzoyl)-2-chloropyridine is unique due to the presence of both an acetoxy group and a chloropyridine ring, which confer distinct chemical reactivity and biological activity. The acetoxy group can be easily hydrolyzed, making it a versatile intermediate in synthetic chemistry. The chloropyridine ring enhances the compound’s stability and binding affinity in biological systems.
Properties
IUPAC Name |
[3-(2-chloropyridine-3-carbonyl)phenyl] acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClNO3/c1-9(17)19-11-5-2-4-10(8-11)13(18)12-6-3-7-16-14(12)15/h2-8H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFVDFVOIAWEBNP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=CC(=C1)C(=O)C2=C(N=CC=C2)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClNO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10642177 |
Source
|
Record name | 3-(2-Chloropyridine-3-carbonyl)phenyl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10642177 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.68 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898786-38-4 |
Source
|
Record name | 3-(2-Chloropyridine-3-carbonyl)phenyl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10642177 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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